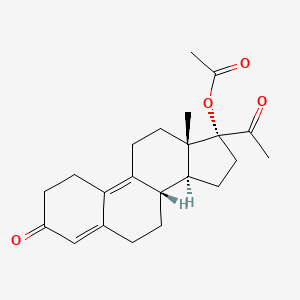
Hexanoic--d5 Acid
Overview
Description
Synthesis Analysis
The synthesis of hexanoic acid derivatives has been extensively studied. For example, the total synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, a derivative of hexanoic acid, has been achieved in six steps starting from commercially available 1,5-hexadiyne, demonstrating the feasibility of synthesizing complex derivatives from hexanoic acid (Carballeira, et al., 2002).
Molecular Structure Analysis
Research on the molecular structure of hexanoic acid derivatives, such as the study on the molecular structure of (m5 dC-dG)3, highlights the significance of modifications at the molecular level. These modifications can impact the stability and properties of the DNA helix, illustrating the importance of structural analysis in understanding the behavior of hexanoic acid derivatives (Fujii, et al., 1982).
Chemical Reactions and Properties
The chemical reactions and properties of hexanoic acid derivatives have been a subject of study, as seen in the decomposition of ionised n-hexanoic acid. Investigation into the mechanism of this decomposition has provided insights into the behavior of hexanoic acid under specific conditions, revealing the significance of intramolecular hydrogen transfer in these processes (Schwarz, et al., 1982).
Physical Properties Analysis
The physical properties of hexanoic acid and its derivatives are crucial for understanding their behavior in various environments. Studies on the effects of hexanoic acid on microbial communities, fermentation, and hygienic quality of corn silages have shown that hexanoic acid can influence pH levels and microbial abundance, demonstrating its impact on physical properties in biological systems (Wang, et al., 2021).
Chemical Properties Analysis
The chemical properties of hexanoic acid contribute to its application in inducing resistance in plants against pathogens. Studies have shown that hexanoic acid can prime the jasmonic acid and salicylic acid pathways in tomato plants, enhancing their resistance to Pseudomonas syringae. This highlights the chemical properties of hexanoic acid that make it a valuable tool in agricultural applications (Scalschi, et al., 2013).
Scientific Research Applications
Bioaccumulation and Environmental Impact
Decamethylpentacyclosiloxane (D5), which shares structural similarities with hexanoic acid derivatives, is notable for its bioaccumulation properties, especially in personal care products. The compound exhibits significant depuration rates in fish and mammals, and its bioconcentration factors in fish have been a subject of comprehensive study. The review stresses the importance of considering a broad range of bioaccumulation assessments, incorporating various study designs and multiple measures beyond the octanol–water partition coefficient and bioconcentration factor (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).
Plant Resistance and Priming Agents
Hexanoic acid, closely related to Hexanoic-d5 Acid, is recognized as a potent natural priming agent, capable of activating broad-spectrum defenses in plants against a variety of pathogens. The review focuses on the characterization of natural compounds, including hexanoic acid, that induce resistance through a priming mechanism. Hexanoic acid can early activate defenses like callose deposition and pathways such as salicylic acid (SA) and jasmonic acid (JA). Moreover, it primes pathogen-specific responses tailored to the pathogen's lifestyle and produces an anti-oxidant protective effect, which may be crucial for limiting the infection of necrotrophs. This insight into hexanoic acid's role in plant defense mechanisms suggests a broader application potential for structurally similar compounds like Hexanoic-d5 Acid in agricultural research (Aranega-Bou, Leyva, Finiti, García-Agustín, & González‐Bosch, 2014).
Biocatalyst Inhibition by Carboxylic Acids
The study discusses the impact of carboxylic acids, like hexanoic acid, on microbes such as Escherichia coli and Saccharomyces cerevisiae, which are engineered to produce desirable biorenewable fuels and chemicals. These acids can become inhibitory at concentrations below the desired yield and titer. The review elaborates on the key effects of these acids, including damage to the cell membrane and a decrease in microbial internal pH. It also explores metabolic engineering strategies to increase microbial robustness against such inhibitors. This knowledge is relevant to the scientific understanding of Hexanoic-d5 Acid's interaction with biological systems and its potential use in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Target of Action
Hexanoic-d5 Acid is primarily used as an internal standard for the quantification of hexanoic acid by GC- or LC-MS . Hexanoic acid is a short-chain saturated fatty acid that has been found in various animal fats used in biodiesel production .
Mode of Action
Hexanoic-d5 Acid, similar to hexanoic acid, has been proposed as an inducer of plant defense, by means of a priming mechanism . It can early activate broad-spectrum defenses by inducing callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways . Later it can prime pathogen-specific responses according to the pathogen’s lifestyle .
Biochemical Pathways
Hexanoic-d5 Acid affects the metabolomes in a similar manner and generates common biomarkers: caffeoylputrescine glycoside, cis -5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside and feruloyl-3-methoxytyramine conjugate . It activates genes involved in the establishment of systemic acquired resistance, associated with enhanced synthesis of hydroxycinnamic acids and related conjugates .
Pharmacokinetics
It’s known that liver dysfunction may affect the blood/plasma clearance of drugs eliminated by hepatic metabolism or biliary excretion .
Result of Action
Instead, it promotes a balanced metabolic profile and is generally non-cytotoxic .
Action Environment
The action of Hexanoic-d5 Acid is influenced by environmental factors. It’s important to note that the compound remains in the roots, provoking molecular changes that may trigger the defensive response in the rest of the plant .
Safety and Hazards
Future Directions
Hexanoic acid and its derivatives have been recently recognized as value-added materials and can be synthesized by several microbes . It has shown promise as a precursor for biofuel production, specifically in the production of bio-jet fuel . The demand for hexanoic acid would increase if it becomes possible to produce it from cheaper starting materials .
properties
IUPAC Name |
5,5,6,6,6-pentadeuteriohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)

